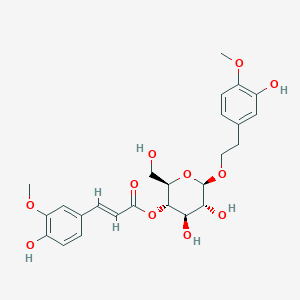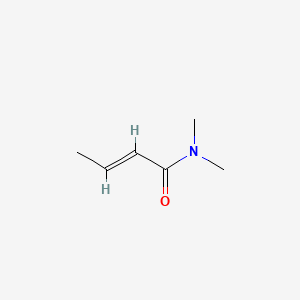
Cyclopenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenin is a molecule of significant interest in the field of organic chemistry and pharmacology due to its complex structure and biological activities. It belongs to the class of benzodiazepine alkaloids, characterized by their unique molecular architecture and functionalization. This compound, along with related molecules like cyclopenol, has been isolated from certain strains of the fungus Penicillium cyclopium. These compounds are notable for their biosynthesis involving mixed functional oxygenases, which catalyze the incorporation of molecular oxygen into their structures, leading to the formation of an epoxide ring in this compound and an additional hydroxy group in cyclopenol. This process indicates the role of oxygenases in the biosynthesis of these compounds and highlights the complexity of their molecular structure and the enzymatic reactions involved (Nover & Luckner, 1969).
Synthesis Analysis
This compound's synthesis involves complex organic reactions that yield its distinctive structure. Notably, the synthesis of highly functionalized cyclopentanes, which are related to this compound's core structure, can be achieved through organocatalytic asymmetric domino reactions. These reactions produce cyclopentanes with multiple stereogenic centers, including quaternary stereocenters, in high yields and with excellent enantioselectivities. Such synthetic strategies underscore the advanced methodologies available for constructing complex molecular architectures found in natural products like this compound (Tan et al., 2008).
Wissenschaftliche Forschungsanwendungen
Potenzielle SARS-CoV-2 Mpro-Inhibitoren
Cyclopenin-Analoga wurden als potenzielle Inhibitoren von SARS-CoV-2 Mpro, der wichtigsten viralen Protease, identifiziert {svg_1}. Diese Analoga wurden aus Penicillium citrinum isoliert und zeigten eine potenzielle Hemmung des Virus {svg_2}.
Entzündungshemmende Eigenschaften
This compound hat entzündungshemmende Eigenschaften gezeigt, indem es die Produktion von Stickstoffmonoxid und die Aktivierung von NF-κB hemmt {svg_3} {svg_4}. Damit ist es ein potenzieller Kandidat für die Behandlung von Entzündungen.
Hemmung von Entzündungsmediatoren
Es wurde festgestellt, dass this compound die Bildung von Stickstoffmonoxid (NO) und die Sekretion von IL-6 in RAW264.7-Zellen bei nicht-toxischen Konzentrationen hemmt {svg_5}. Dies deutet auf seine potenzielle Verwendung bei der Kontrolle von Entzündungen auf zellulärer Ebene hin.
Hemmung des Upstream-Signals der NF-κB-Aktivierung
Es wurde festgestellt, dass this compound das Upstream-Signal der NF-κB-Aktivierung hemmt {svg_6}. NF-κB ist ein Proteinkomplex, der die Transkription von DNA steuert und eine Schlüsselrolle bei der Regulation der Immunantwort auf Infektionen spielt.
Hemmung der Expression von Entzündungsfaktoren
Es wurde festgestellt, dass this compound die Expression von Entzündungsfaktoren wie IL-1β, IL-6 und induzierbarer Stickstoffmonoxid-Synthase (iNOS) in Hirnmakrophagen hemmt {svg_7} {svg_8}. Dies deutet auf seine potenzielle Verwendung bei der Kontrolle von Neuroinflammation hin.
Potenzielle Behandlung für neurodegenerative Erkrankungen
This compound hat sich als potenzielle Behandlung für neurodegenerative Erkrankungen gezeigt. Es wurde festgestellt, dass es in einem in vivo Alzheimer-Modell unter Verwendung von Fliegen Lernstörungen rettet {svg_9}. Dies deutet auf seine potenzielle Verwendung bei der Behandlung von Erkrankungen wie Alzheimer-Krankheit hin.
Selektive Hemmung der Acetylcholinesterase (AChE)
This compound zeigt eine selektive Hemmung gegenüber Acetylcholinesterase (AChE) {svg_10}. AChE ist ein Enzym, das Acetylcholin, einen Neurotransmitter, abbaut und eine Schlüsselrolle bei der Muskelfunktion und dem Gedächtnis spielt. Inhibitoren von AChE werden zur Behandlung von Krankheiten wie Alzheimer und Myasthenia gravis eingesetzt.
Potenzielle Verwendung in der Arzneimittelforschung
Aufgrund seiner vielfältigen biologischen Aktivitäten könnte this compound eine wertvolle Verbindung in der Arzneimittelforschung sein. Seine potenziellen Anwendungen bei der Behandlung von Virusinfektionen, Entzündungen und neurodegenerativen Erkrankungen machen es zu einem vielversprechenden Kandidaten für weitere Forschung {svg_11} {svg_12} {svg_13}.
Wirkmechanismus
Target of Action
Cyclopenin’s primary target is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
As an AChE inhibitor , this compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine . This results in an accumulation of acetylcholine at the synapse, prolonging its action and leading to increased stimulation of the postsynaptic membrane.
Biochemical Pathways
It is known that the compound plays a role in thecholinergic system . By inhibiting AChE, this compound affects the metabolism of acetylcholine, a key neurotransmitter involved in many functions, including muscle contraction, heart rate, memory, and learning.
Pharmacokinetics
The computer-aided estimation of the physicochemical parameters (eg, molecular weight and lipophilicity) of certain bioactive molecules could predict their probable pharmacokinetics .
Result of Action
This compound has been found to inhibit the production of nitric oxide and the expression of inflammatory factors such as IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in mouse microglia cells . These anti-inflammatory properties suggest that this compound could potentially be used in the treatment of neurodegenerative diseases.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was isolated from a deep marine-derived fungal strain, Aspergillus sp. SCSIOW2, suggesting that it may have adapted to function optimally under specific environmental conditions
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLKWZASYUZSBL-YOEHRIQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@@H](O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the molecular formula and weight of cyclopenin?
A1: this compound has the molecular formula C17H14O3N2 and a molecular weight of 294.3 g/mol. [, ]
Q2: What are the key spectroscopic features of this compound?
A2: this compound's structure has been elucidated using spectroscopic techniques such as NMR and mass spectrometry. Key features include signals characteristic of the benzodiazepine ring system, a benzyl group, an epoxide moiety, and a methyl group. [, ]
Q3: How is this compound biosynthesized?
A3: this compound biosynthesis in Penicillium cyclopium originates from phenylalanine, anthranilic acid, and the methyl group of methionine. [] Studies with isotope-labeled precursors confirmed the incorporation of all carbon and nitrogen atoms from these building blocks. [, ] The formation of the cyclic dipeptide precursor, cyclopeptin, is a key step in the pathway. [, ]
Q4: What is the role of cyclopeptine dehydrogenase in this compound biosynthesis?
A4: Cyclopeptine dehydrogenase catalyzes the reversible conversion of the this compound precursor, cyclopeptine, to dehydrocyclopeptine. [] This enzymatic step is crucial for generating the substrate for the subsequent epoxidation reaction.
Q5: How is the m-hydroxyl group introduced in cyclopenol?
A5: Cyclopenol, a closely related compound, possesses an m-hydroxyl group on the benzyl substituent. This is introduced by a cytochrome P450 enzyme, VdoD, through a meta-hydroxylation reaction. [] VdoD specifically acts on this compound, generating cyclopenol. []
Q6: What are the known biological activities of this compound?
A6: this compound exhibits several biological activities, including: * Nematicidal activity: It shows nematicidal activity against root-lesion nematodes. [] * Antibacterial activity: this compound derivatives display inhibitory activity against E. coli. [] * SARS-CoV-2 Mpro Inhibition: this compound analogs exhibit promising inhibitory activity against the main protease (Mpro) of SARS-CoV-2. []
Q7: How does this compound inhibit SARS-CoV-2 Mpro?
A7: Molecular docking and dynamic simulation studies suggest that this compound analogs bind to the active site of SARS-CoV-2 Mpro, forming hydrogen bonds and hydrophobic interactions. [] This binding interaction is thought to hinder the protease's function, ultimately inhibiting viral replication.
Q8: What is cyclopenase and what role does it play?
A8: Cyclopenase is an enzyme found in the conidiospores of Penicillium cyclopium. It catalyzes the conversion of this compound and cyclopenol to viridicatin and viridicatol, respectively. This transformation involves the elimination of CO2 and methylamine. [, ]
Q9: What is the significance of the conversion of this compound to viridicatin?
A9: This conversion, catalyzed by either cyclopenase or a hemocyanin-like protein Asql, represents a key step in the biosynthesis of viridicatin-type fungal alkaloids. [, , ] The reaction involves a ring contraction transforming the this compound-type 6,7-bicyclic system into the viridicatin-type 6,6-bicyclic core. []
Q10: What is known about the mechanism of this compound's conversion to viridicatin?
A10: Studies suggest that the conversion of this compound to viridicatin can be acid or base-catalyzed. [] More recently, research revealed that the enzyme AsqI facilitates this conversion through the elimination of carbon dioxide and methylamine, potentially via a methyl isocyanate intermediate. []
Q11: What factors influence the production of this compound and related metabolites?
A11: Several factors can affect the production of this compound and related metabolites: * Fungal Strain: Different strains of Penicillium species exhibit varying capacities to produce these compounds. [, , , ] * Culture Conditions: Growth media composition, pH, temperature, and aeration can significantly influence metabolite production. [, ] * Growth Matrix: The choice of growth matrix can significantly impact the yield of specific metabolites. For instance, using Lightweight Expanded Clay Aggregates (LECA) proved advantageous for producing sporulation-associated metabolites like cyclopenins. []
Q12: What are the potential research areas for this compound in the future?
A12: Several research avenues exist for further exploration of this compound: * Structure-activity relationship studies: Synthesizing and evaluating this compound analogs could help identify structural features crucial for its bioactivities and optimize its potency and selectivity. [] * Mechanism of action: Further research is needed to fully elucidate the molecular mechanisms underlying this compound's biological activities, including its interaction with specific targets. * In vivo studies: More in vivo studies are required to evaluate the efficacy and safety of this compound and its derivatives for potential therapeutic applications. * Formulation and delivery: Developing suitable formulations and delivery systems will be essential for translating this compound's therapeutic potential into clinical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{3-[4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenoxy]-propyl}-dibutyl-amine](/img/structure/B1149588.png)



